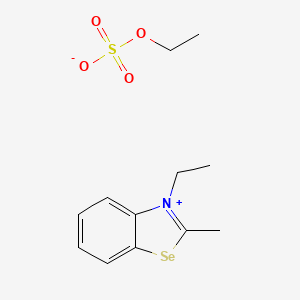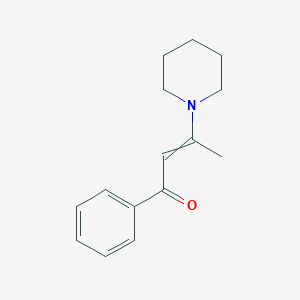
2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- is an organic compound with the molecular formula C15H19NO It is a derivative of butenone and piperidine, featuring a phenyl group attached to the butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-buten-1-one with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and piperidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s piperidinyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Buten-1-one, 1-phenyl-: A simpler analog without the piperidinyl group.
2-Buten-1-one, 1,3-diphenyl-: Contains an additional phenyl group, leading to different chemical properties.
2,3-Dimethyl-1-phenyl-2-buten-1-one: Features methyl groups that alter its reactivity and applications .
Uniqueness
2-Buten-1-one, 1-phenyl-3-(1-piperidinyl)- is unique due to the presence of both the phenyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
4620-54-6 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
1-phenyl-3-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-13(16-10-6-3-7-11-16)12-15(17)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChIキー |
BDPXLOXBGREKNJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
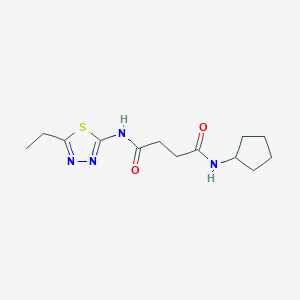
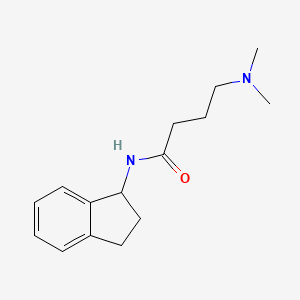
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
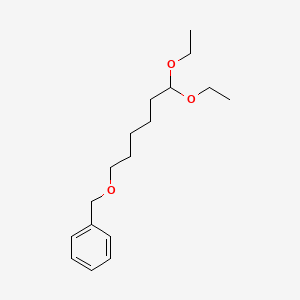
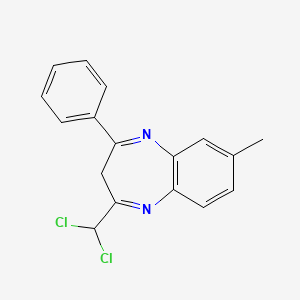
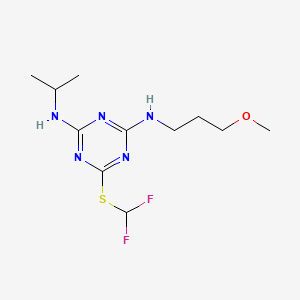
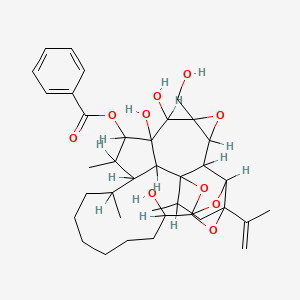
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)

